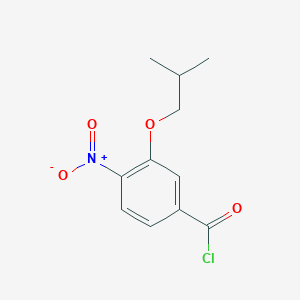

3-Isobutoxy-4-nitrobenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isobutoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isobutoxy group at the 3-position and a nitro group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-nitrobenzoyl chloride typically involves the reaction of 3-isobutoxy-4-nitrobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

3-Isobutoxy-4-nitrobenzoic acid+SOCl2→3-Isobutoxy-4-nitrobenzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Oxidation: The isobutoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the hydrogenation of the nitro group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Amines: Formed by the reduction of the nitro group.

Aldehydes and Carboxylic Acids: Formed by the oxidation of the isobutoxy group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Isobutoxy-4-nitrobenzoyl chloride has the molecular formula C11H12ClNO4 and a molecular weight of approximately 247.67 g/mol. The compound features a benzoyl chloride moiety with an isobutoxy group at the 3-position and a nitro group at the 4-position, contributing to its unique reactivity profile.

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in synthesizing various organic compounds, particularly pharmaceuticals and agrochemicals. It facilitates the introduction of functional groups into target molecules, enhancing their reactivity and biological activity.

2. Medicinal Chemistry

- Drug Development : this compound is investigated for its potential use in drug development. Its ability to interact with androgen receptors makes it a candidate for treating androgen-dependent diseases, such as prostate cancer. By inhibiting the interaction between androgen receptors and coactivator proteins, it disrupts AR-mediated signaling pathways, which is crucial for cancer cell proliferation .

3. Biological Research

- Modification of Biomolecules : The compound is employed in modifying biomolecules to study their functions and interactions. This application is vital for understanding biochemical pathways and developing therapeutic strategies.

Case Studies

Case Study 1: Prostate Cancer Research

In a study exploring the effects of this compound on prostate cancer cells, researchers found that the compound effectively inhibited AR-mediated gene transcription. This inhibition was linked to reduced cellular proliferation, suggesting its potential as a therapeutic agent in treating prostate cancer .

Case Study 2: Synthesis of Novel Therapeutics

A recent investigation demonstrated the synthesis of novel therapeutic agents using this compound as a key intermediate. The study highlighted its role in producing compounds with enhanced biological activity against specific targets, paving the way for new drug candidates .

Mecanismo De Acción

The mechanism of action of 3-Isobutoxy-4-nitrobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can undergo reduction or other transformations, affecting the compound’s overall reactivity and properties.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrobenzoyl chloride: Lacks the isobutoxy group, making it less hydrophobic.

3-Isobutoxybenzoyl chloride: Lacks the nitro group, resulting in different reactivity and applications.

4-Isobutoxy-3-nitrobenzoyl chloride: Positional isomer with different physical and chemical properties.

Uniqueness

3-Isobutoxy-4-nitrobenzoyl chloride is unique due to the presence of both the isobutoxy and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.

Actividad Biológica

3-Isobutoxy-4-nitrobenzoyl chloride (CAS No. 1698052-94-6) is an organic compound with significant biological activity, primarily noted for its interactions with androgen receptors (AR) and its potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₂ClN₁O₄ and a molecular weight of approximately 247.67 g/mol. The compound features a benzoyl chloride moiety substituted with an isobutoxy group and a nitro group, contributing to its reactivity and biological properties.

Target Interaction

The primary target of this compound is the androgen receptor (AR) . The compound functions as an inhibitor by disrupting the interaction between the AR and coactivator proteins, which is crucial for AR-mediated signaling pathways .

Biochemical Pathways

By inhibiting the AR-coactivator interaction, this compound interferes with AR-mediated gene transcription and cellular proliferation, particularly in prostate cancer cells . This mechanism suggests potential therapeutic applications in treating androgen-dependent diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses sufficient bioavailability to reach its target sites effectively. Its reactivity profile allows it to undergo various chemical transformations, making it a versatile compound in drug development.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Inhibition of Human Enteropeptidase : A study reported that compounds similar to this compound exhibited varying degrees of inhibition against human enteropeptidase, with IC50 values indicating their potency .

| Compound | IC50 (nM) | T1/2 (min) |

|---|---|---|

| 2a | 94 | >120 |

| 3a | >3300 | NT |

| 3b | 940 | >120 |

| 3c | 57 | 14 |

| 3d | 7.4 | 6.1 |

- AR Interaction Studies : Research has demonstrated that this compound disrupts AR-coactivator interactions in prostate cancer cells, leading to reduced cell growth and proliferation .

Case Studies

- Prostate Cancer Treatment : In studies focusing on prostate cancer, analogs of this compound were shown to effectively inhibit AR-mediated transcriptional activity, suggesting their potential as therapeutic agents for hormone-sensitive cancers .

- Synthesis of Derivatives : The compound has been utilized as an intermediate in synthesizing various bioactive molecules, demonstrating its utility in medicinal chemistry for developing new therapeutic agents.

Propiedades

IUPAC Name |

3-(2-methylpropoxy)-4-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-5-8(11(12)14)3-4-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRXNGSZRPZNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.